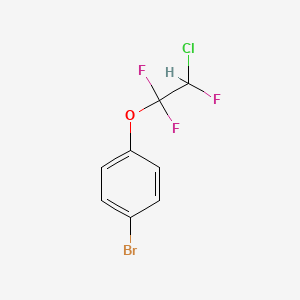
(1,1-difluoro-2-isocyanatoethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1-difluoro-2-isocyanatoethyl)benzene, also known as 1,1-difluoro-2-isocyanatoethylbenzene, is an isocyanate compound that has been used in a variety of scientific applications, including synthesis and lab experiments. This compound is a colorless, volatile liquid with a boiling point of about -4°C and a molecular weight of about 156.07 g/mol. It is a highly reactive compound and can be used in a variety of reactions, such as nucleophilic addition, Michael addition, and Diels-Alder reactions. Its reactivity and versatility make it a valuable reagent in the laboratory.
科学研究应用
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene has been used in a variety of scientific research applications, including:
1. As a reagent in the synthesis of heterocyclic compounds, such as difluorobenzene.
2. As a reagent in the synthesis of polymers.
3. As a reagent in the synthesis of polyurethanes.
4. As a reagent in the synthesis of fluorinated compounds.
5. As a reagent in the synthesis of pharmaceuticals.
6. As a reagent in the synthesis of bioconjugates.
7. As a reagent in the synthesis of polymeric materials.
作用机制
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene is a highly reactive compound and can be used in a variety of reactions, such as nucleophilic addition, Michael addition, and Diels-Alder reactions. Its reactivity is due to the presence of the isocyanate group, which is a highly reactive functional group. The isocyanate group can act as a nucleophile and can react with other molecules to form new bonds.
Biochemical and Physiological Effects
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene is a highly reactive compound and can react with other molecules, such as proteins, to form new bonds. The physiological effects of this compound are not well understood, but it is believed that it may have an effect on the body's immune system and may cause irritation to the skin and eyes.
实验室实验的优点和局限性
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene has several advantages and limitations when used in lab experiments. The advantages include its high reactivity and versatility, which makes it a valuable reagent in the laboratory. However, it is a highly reactive compound and must be handled with care and caution. In addition, it is a volatile liquid and can easily evaporate, so it must be stored in a tightly sealed container.
未来方向
1. Further research into the biochemical and physiological effects of (1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene.
2. Development of new synthesis methods for the compound.
3. Investigation of the compound's potential applications in the pharmaceutical and biotechnology industries.
4. Development of new methods for the safe handling and storage of the compound.
5. Exploration of new uses for the compound in the laboratory.
6. Investigation of the compound's potential as a catalyst in organic reactions.
7. Exploration of the compound's potential as a drug delivery system.
8. Development of new methods for the safe disposal of the compound.
合成方法
(1,1-difluoro-2-isocyanatoethyl)benzene-2-isocyanatoethylbenzene can be synthesized in a variety of ways, including the following:
1. By reacting benzene with difluoroacetonitrile, followed by a reaction with phosgene.
2. By reacting benzene with difluoroacetonitrile, followed by a reaction with carbon dioxide.
3. By reacting benzene with difluoroacetic acid, followed by a reaction with phosgene.
4. By reacting benzene with difluoroacetic acid, followed by a reaction with carbon dioxide.
5. By reacting benzene with difluoromethyl chloroformate, followed by a reaction with phosgene.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1,1-difluoro-2-isocyanatoethyl)benzene involves the reaction of 1,1-difluoroethane with phosgene to form 1,1-difluoro-2-chloroethyl isocyanate, which is then reacted with benzene in the presence of a base to yield the final product.", "Starting Materials": [ "1,1-difluoroethane", "Phosgene", "Benzene", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "1. 1,1-difluoroethane is reacted with phosgene in the presence of a catalyst to form 1,1-difluoro-2-chloroethyl isocyanate.", "2. The resulting 1,1-difluoro-2-chloroethyl isocyanate is then reacted with benzene in the presence of a base (e.g. sodium hydroxide) to yield (1,1-difluoro-2-isocyanatoethyl)benzene.", "3. The product can be purified through distillation or recrystallization." ] } | |
CAS 编号 |
2649014-69-5 |
产品名称 |
(1,1-difluoro-2-isocyanatoethyl)benzene |
分子式 |
C9H7F2NO |
分子量 |
183.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



